molecular formula C7H9FN2O2 B2816329 1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1429417-50-4

1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2816329
CAS No.: 1429417-50-4
M. Wt: 172.159
InChI Key: ATDYOFOCXGUYDS-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of a fluoroethyl group and a carboxylic acid moiety makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-methyl-1H-pyrazole-5-carboxylic acid with 2-fluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylate salts or esters.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to its target, leading to increased biological activity. The carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

  • 2-Fluoroethyl acetate
  • 2-Fluoroethanol
  • Fluoroethyl

Comparison: 1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both a fluoroethyl group and a pyrazole ring This combination imparts distinct chemical and biological properties, making it more versatile compared to other similar compounds

Properties

IUPAC Name

2-(2-fluoroethyl)-4-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2/c1-5-4-9-10(3-2-8)6(5)7(11)12/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDYOFOCXGUYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CCF)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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